2-Methyl-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
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Overview
Description
2-Methyl-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound that belongs to the class of triazolopyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with hydrazine derivatives, followed by cyclization with formic acid or other suitable reagents . The reaction conditions often require heating and the use of solvents such as ethanol or acetic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenated compounds for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazole ring .
Scientific Research Applications
2-Methyl-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-Methyl-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its biological effects. The compound may interact with cellular signaling pathways, such as the ERK signaling pathway, to exert its effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-7-hydroxy-1,3,4-triazaindolizine
- 5-Methyl-S-triazolo[1,5-a]pyrimidin-7-ol
- 7-Hydroxy-5-methyl-1,3,4-triazaindolizine
Uniqueness
2-Methyl-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is unique due to its specific substitution pattern and the presence of both methyl and phenyl groups. This unique structure contributes to its distinct biological activities and makes it a valuable compound for various applications .
Biological Activity
2-Methyl-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a compound belonging to the class of triazolo-pyrimidines, which have garnered attention for their diverse biological activities. This article aims to explore the biological activity of this compound, emphasizing its pharmacological potential and mechanisms of action based on existing research.
- Molecular Formula : C10H9N5O
- Molecular Weight : 201.21 g/mol
- CAS Number : 56347-10-5
Research indicates that compounds in the triazolo-pyrimidine class can interact with various biological targets, including enzymes and receptors involved in critical cellular processes. The following mechanisms have been identified:
- Microtubule Stabilization : Studies have shown that certain triazolo-pyrimidines stabilize microtubules by binding to β-tubulin at the vinca site, which is typically targeted by depolymerizing agents like vinblastine. This stabilization can enhance cellular structure integrity and has implications for neurodegenerative diseases such as Alzheimer's disease (AD) .
- Antiviral Activity : Some derivatives have demonstrated antiviral properties by disrupting protein-protein interactions essential for viral replication. For instance, the interaction between RNA-dependent RNA polymerase (RdRP) subunits can be inhibited by these compounds, showcasing their potential as antiviral agents against influenza viruses .
- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation through various pathways. For example, it may induce apoptosis in cancer cells by modulating anti-apoptotic protein expressions .
Biological Activity Data
Case Studies
- Neurodegenerative Disease Models : In preclinical studies involving Alzheimer's disease models, this compound exhibited significant microtubule-stabilizing activity that correlated with improved cognitive function in treated animals .
- Antiviral Efficacy : A study evaluated the compound's ability to inhibit influenza virus replication in MDCK cells. Results indicated a significant reduction in viral load when treated with this compound compared to controls .
- Cancer Cell Line Studies : Various derivatives were tested against multiple cancer cell lines (e.g., H460, A549). The most potent derivatives demonstrated selective cytotoxicity with lower IC50 values compared to standard chemotherapeutics like 5-fluorouracil .
Properties
IUPAC Name |
2-methyl-5-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O/c1-8-13-12-14-10(7-11(17)16(12)15-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKDLBIFFWPSAIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=CC(=O)N2N1)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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